

# In-depth Technical Guide: 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

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## Compound of Interest

Compound Name: 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

Cat. No.: B1278256

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid**, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of public spectroscopic and synthetic data for this specific compound, this guide presents a representative experimental protocol and expected spectroscopic data based on analogous pyrimidine-5-boronic acid derivatives.

## Compound Profile

**4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid** is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in numerous biologically active molecules. The presence of the boronic acid functional group makes it a key substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of complex molecular architectures.

Property	Value
CAS Number	205672-21-5
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BN <sub>3</sub> O <sub>3</sub>
Molecular Weight	273.10 g/mol
Appearance	Expected to be a white to off-white solid
Purity	Commercially available in purities of 95% or higher.

## Spectroscopic Data (Representative)

While specific experimental spectra for **4-Benzoyloxy-2-dimethylamino-pyrimidine-5-boronic acid** are not publicly available, the following table summarizes the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and data from analogous compounds.

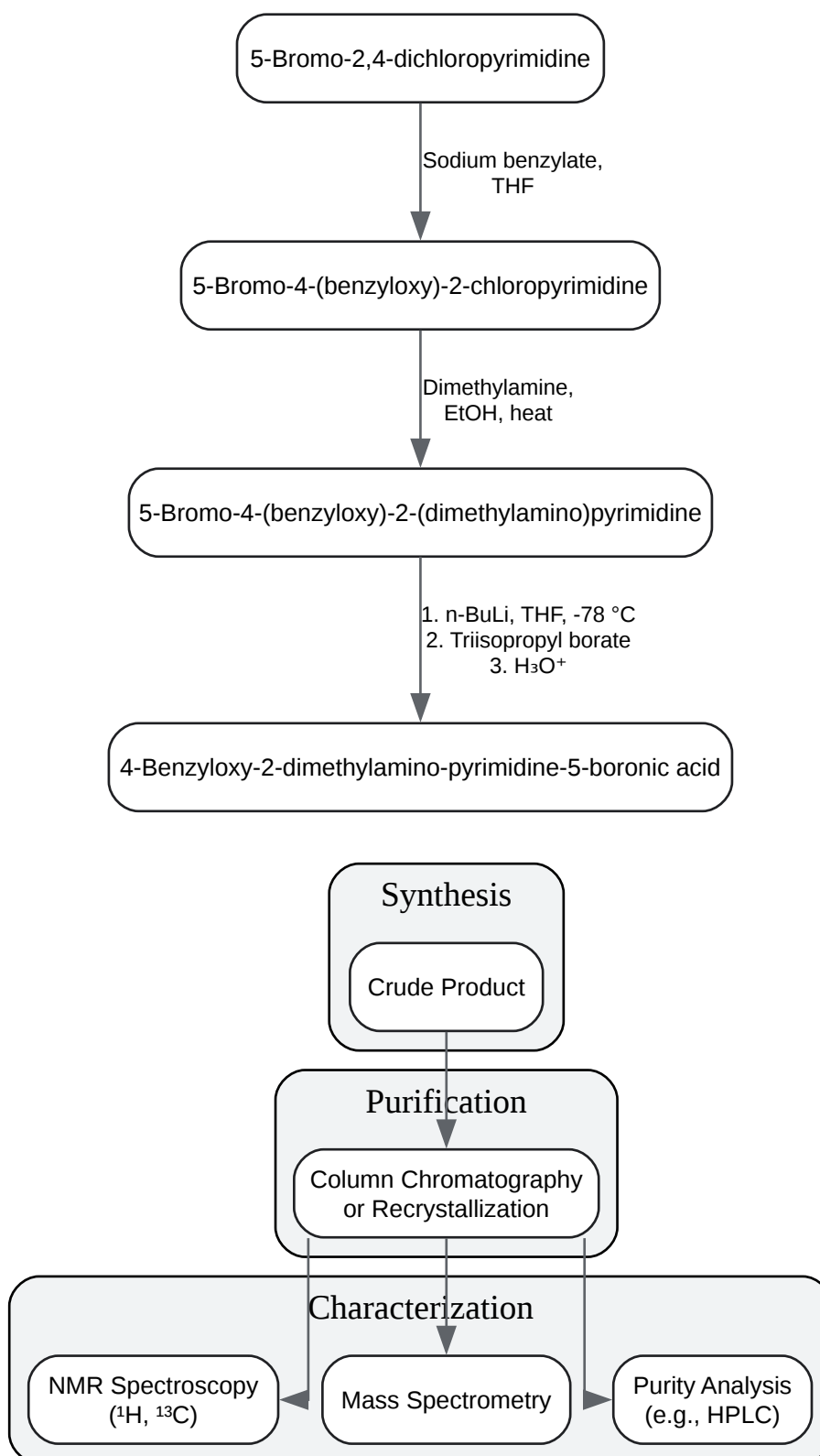
Technique	Expected Data
<sup>1</sup> H NMR	Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d <sub>6</sub> ): Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), benzylic protons (-CH <sub>2</sub> -) (singlet, ~5.4 ppm), pyrimidine proton (singlet, ~8.5 ppm), dimethylamino protons (singlet, ~3.1 ppm), and a broad singlet for the boronic acid hydroxyls (-B(OH) <sub>2</sub> ).
<sup>13</sup> C NMR	Expected chemical shifts (δ, ppm): Aromatic carbons of the benzyl group (~127-137 ppm), benzylic carbon (~70 ppm), pyrimidine ring carbons (variable shifts), and dimethylamino carbons (~37 ppm). The carbon attached to the boron atom would appear at a characteristic downfield shift.
Mass Spec.	Expected [M+H] <sup>+</sup> of 274.1351 for the exact mass of 273.1285.

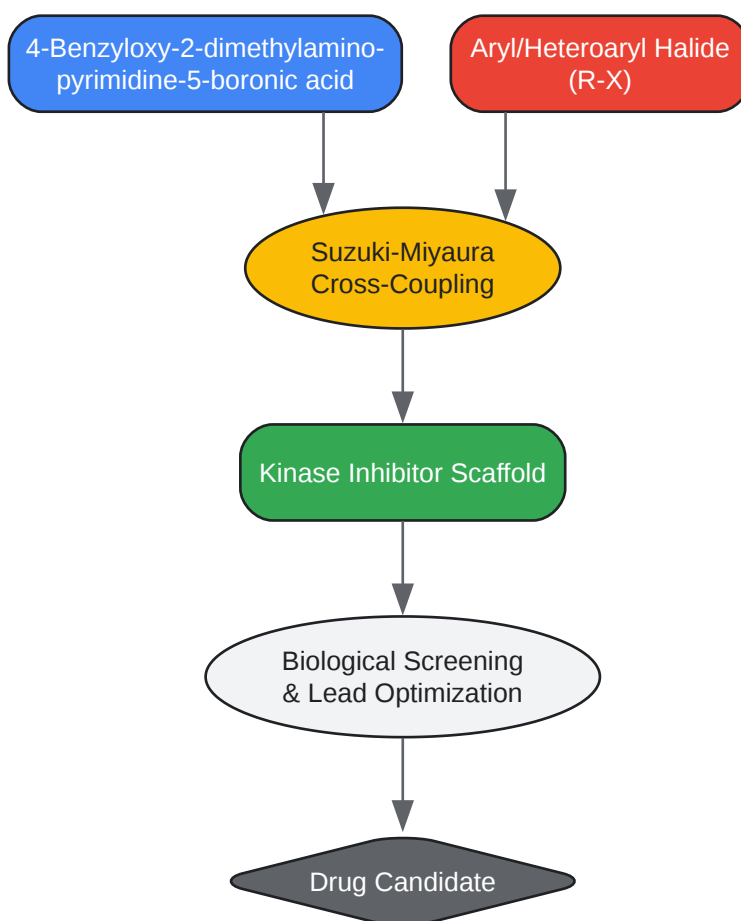
## Experimental Protocols (Representative)

The synthesis of **4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid** is anticipated to follow a multi-step pathway common for pyrimidine boronic acid derivatives. A representative protocol, based on the synthesis of similar compounds, is provided below.

## Synthesis Pathway

A plausible synthetic route starts from a suitable halogenated pyrimidine precursor. The benzyloxy and dimethylamino groups can be introduced via nucleophilic substitution, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid moiety.





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